(+)-delta-Cadinene
Overview
Description
Synthesis Analysis
The synthesis of (+)-delta-Cadinene has been explored through both biological and chemical methods. The enzyme (+)-Delta-cadinene synthase from Gossypium arboreum has been crystallized, revealing unique features that accommodate the trinuclear metal cluster required for substrate binding and catalysis (Gennadios et al., 2009). Additionally, a simple total synthesis of racemic δ-cadinene has been reported, utilizing Robinson annelation and the thioketal–Raney Ni method for the key steps (Nishimura et al., 1981).
Molecular Structure Analysis
The molecular structure of (+)-Delta-Cadinene and its synthase has been elucidated through X-ray crystallography, showing the enzyme's complex with Mg2+ ions and substrate analogs. This structural analysis provides insights into the enzyme's unique mechanism of action, differentiating it from other terpenoid cyclases (Gennadios et al., 2009).
Chemical Reactions and Properties
The chemical reactions involving (+)-Delta-Cadinene mainly revolve around its role as a precursor in the biosynthesis of gossypol. It undergoes various transformations, including hydroxylation by cytochrome P450 enzymes, leading to the formation of sesquiterpene aldehydes critical for plant defense (Luo et al., 2001).
Physical Properties Analysis
The physical properties of δ-Cadinene and its derivatives have been characterized through NMR spectroscopy, providing complete spectral assignments that confirm its structure and assist in the study of its biosynthetic pathways (Davis et al., 1996).
Chemical Properties Analysis
The chemical behavior of (+)-Delta-Cadinene is closely linked to its role in plant biochemistry, particularly in the formation of gossypol and related compounds. Its enzymatic conversion by (+)-delta-cadinene-8-hydroxylase illustrates the enzyme's role in the early steps of gossypol biosynthesis, highlighting the complexity of sesquiterpene metabolism in cotton plants (Luo et al., 2001).
Scientific Research Applications
Enzyme Cloning and Expression : Chen et al. (1996) identified and cloned a second (+)-delta-cadinene synthase from Gossypium arboreum, which catalyzes the cyclization of farnesyl diphosphate to (+)-delta-cadinene. This enzyme is crucial for understanding terpene biosynthesis in plants (Chen et al., 1996).
Gene Expression and Gossypol Accumulation : Research by Meng et al. (1999) revealed the coordinated accumulation of (+)-delta-cadinene synthase mRNAs and gossypol in developing seeds of Gossypium hirsutum, providing insights into the molecular basis of natural product accumulation in cotton (Meng et al., 1999).
In Vivo Synthesis in Bacteria : Martin et al. (2001) demonstrated the potential of Escherichia coli to synthesize sesquiterpenes like (+)-delta-cadinene in vivo, which opens avenues for biotechnological production of this compound (Martin et al., 2001).
Enzyme Engineering for Altered Function : Yoshikuni et al. (2006) applied rational design and mutagenesis to engineer (+)-delta-cadinene synthase for altered sesquiterpene selectivity, which is significant for manipulating plant natural product biosynthesis (Yoshikuni et al., 2006).
Role in Plant Defense : Wang et al. (2003) showed that 8-hydroxy-(+)-delta-cadinene is a precursor to hemigossypol in cotton, highlighting its role in the plant defense mechanism (Wang et al., 2003).
Anticancer Activity : Hui et al. (2015) studied the effects of δ-Cadinene on ovarian cancer cells, revealing its potential as an anticancer agent (Hui et al., 2015).
Structural Analysis and Catalysis : Gennadios et al. (2009) provided insights into the crystal structure of (+)-delta-cadinene synthase and its evolutionary divergence, contributing to our understanding of enzyme function and mechanism (Gennadios et al., 2009).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with chemicals. Look for the MSDS for (+)-delta-Cadinene.
Future Directions
Look for review articles or perspectives in the scientific literature. These often discuss the current state of research on a topic and propose future directions.
Remember to critically analyze all papers and data you retrieve, looking at the methodology and the results of each study. Also, ensure to cite your sources appropriately in your analysis. I hope this helps, and best of luck with your research!
properties
IUPAC Name |
(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYIEXQVQJBKY-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(=C2CC1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858792 | |
Record name | (+)-d-Cadinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
120.00 to 121.00 °C. @ 9.00 mm Hg | |
Record name | (+)-1(10),4-Cadinadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(+)-delta-Cadinene | |
CAS RN |
483-76-1 | |
Record name | δ-Cadinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta-Cadinene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-d-Cadinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cadinene/delta | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.-CADINENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7848KI47OS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-1(10),4-Cadinadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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